1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives like 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid often involves the functionalization reactions of pyrazole carboxylic acids or their chlorides with different nucleophiles. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamides or carboxylates via reactions with amines or alcohols is a common synthetic route. These reactions typically yield good to excellent product yields and allow for the introduction of various substituents at the pyrazole core, enabling the synthesis of a wide range of pyrazole derivatives (Yıldırım & Kandemirli, 2006).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid and related compounds can be determined using spectroscopic methods and X-ray crystallography. These compounds typically exhibit characteristic NMR, IR, and mass spectroscopic data that reflect their structural features. The crystal structures of pyrazole derivatives reveal information about their molecular conformations, hydrogen bonding patterns, and supramolecular assemblies, which are crucial for understanding their chemical properties and reactivity (Castillo et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that are influenced by their functional groups and molecular structure. For example, reactions with electrophiles, nucleophiles, and other reagents can lead to the formation of a wide array of pyrazole-based compounds with diverse structures and properties. The presence of functional groups such as carboxylic acids, amides, and esters in these compounds allows for further functionalization and the introduction of additional pharmacophoric elements (Blake et al., 2003).
Scientific Research Applications
Synthesis of Alkyl Derivatives : It's used in synthesizing alkyl derivatives of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazine-4,10 (Mironovich, Ivanov, & Daeva, 2019).
Synthesis of Novel Compounds : It aids in synthesizing novel compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and their derivatives (Korkusuz & Yıldırım, 2010).
Functionalization of Aminophenols : The acid is used in functionalization reactions of various aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Synthesis of Pyrazole-5-carboxylates : It's utilized for synthesizing various pyrazole-5-carboxylates (Rosa et al., 2008).
Corrosion Inhibition : This compound acts as a corrosion inhibitor for steel in hydrochloric acid with high efficiency (Herrag et al., 2007).
Synthesis of 1H-pyrazole-3-carboxamides : It's involved in the synthesis of various 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives (Yıldırım et al., 2005).
Drug Development : The synthesized fluorinated pyrazole-4-carboxylic acids have applications in drug development (Iminov et al., 2015).
Antitumor Properties : This acid shows potential as an antitumor agent, inhibiting various human tumor cell lines (Abonía et al., 2011).
Angiotensin II Receptor Antagonist : A derivative, 3-tert-butyl-1-propyl-5-[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl] methyl, shows potency as an angiotensin II receptor antagonist (Almansa et al., 1997).
Supramolecular Frameworks : It's used in directed assembly of varied supramolecular frameworks (Singh, Tomar, & Kashyap, 2015).
Chemical Compound Applications : The compound has broad applications in chemistry, particularly in forming hydrogen-bonded chains and sheets (Abonía et al., 2007).
Synthesis of [2]rotaxanes : It's used in the synthesis of benzylic amide [2]rotaxanes (Martins et al., 2017).
Fluorescence Applications : Synthesized compounds exhibit novel fluorescence spectral characteristics useful in research (Ge et al., 2014).
Versatile Synthesis : The synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides offers more versatility in synthesis (Bobko et al., 2012).
Inhibition of Acetyl-CoA Carboxylase : Spiropiperidine lactam acetyl-CoA carboxylase inhibitors can be synthesized for novel inhibitors identification (Huard et al., 2012).
Optical Limiting Applications : Certain derivatives are potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Thermal Rearrangements Study : Studies on the thermal rearrangements of methyl 3-alkyl-3-methyl-3H-pyrazole-5-carboxylates provide insights into reaction mechanisms (Jefferson & Warkentin, 1994).
properties
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXYLILRNVOJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372534 | |
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
100957-85-5 | |
Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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